8-fluoro-4-(p-tolylamino)quinolina-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

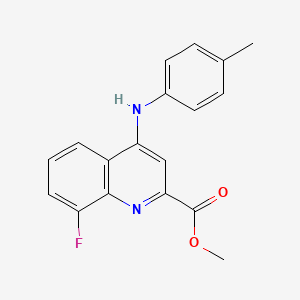

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a fluorine atom at the 8th position, an amino group substituted with a 4-methylphenyl group at the 4th position, and a carboxylate ester group at the 2nd position.

Aplicaciones Científicas De Investigación

Synthesis Pathways

Synthesis typically involves several key steps:

- Pfitzinger Reaction : Used to construct the quinoline framework.

- Esterification : Converts carboxylic acids into esters using reagents like thionyl chloride or diazomethane.

This multi-step synthesis allows for the creation of various derivatives, enhancing the compound's versatility in research.

Scientific Research Applications

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several notable applications across different fields:

Medicinal Chemistry

- Antitumor Activity : Studies indicate that quinoline derivatives can inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. This mechanism is crucial for developing anticancer agents targeting apoptosis pathways .

- Antibacterial and Antiviral Properties : The compound exhibits potential against various pathogens, making it relevant in the search for new antimicrobial agents.

Biochemistry

- Enzyme Inhibition : Investigated as an inhibitor of specific enzymes and receptors, which may have implications in treating diseases linked to enzyme dysregulation.

Material Science

- Development of New Materials : Utilized in creating materials with specific electronic or optical properties due to its unique chemical structure.

Case Study 1: Anticancer Mechanisms

A study focused on the interaction of methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate with Bcl-2 proteins showed that the compound could induce conformational changes leading to increased apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment .

Research detailing the synthesis of this compound highlighted its efficacy against certain bacterial strains. The study provided insights into the structure-activity relationship, demonstrating how modifications could enhance antibacterial properties while maintaining low toxicity profiles .

| Activity Type | Target Organism/Pathway | Observations |

|---|---|---|

| Antitumor | Bcl-2 Protein | Induces apoptosis |

| Antibacterial | Various Bacteria | Effective against multiple strains |

| Enzyme Inhibition | Specific Enzymes | Potential therapeutic applications |

Mecanismo De Acción

Quinolines

are a class of organic compounds with a heterocyclic aromatic ring structure, which have been used in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .

Mode of Action

The mode of action of quinolines can vary widely depending on the specific compound and its targets. Some quinolines work by inhibiting enzyme activity, while others may interact with DNA or other cellular components .

Biochemical Pathways

Quinolines can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure .

Result of Action

Quinolines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of quinolines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Amination: The amino group substituted with a 4-methylphenyl group can be introduced through nucleophilic aromatic substitution.

Esterification: The carboxylate ester group is typically introduced through esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 8-bromo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 8-iodo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This can enhance its biological activity and make it a more potent compound for specific applications.

Actividad Biológica

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₅FN₂O₂

- Molecular Weight : 310.3 g/mol

- CAS Number : 1207031-81-9

Biological Activity Overview

The biological activity of methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has been evaluated in various studies, particularly for its anticancer and anti-inflammatory properties. The following sections summarize key findings from recent research.

Anticancer Activity

-

Mechanism of Action :

- Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .

- IC₅₀ Values :

- Case Studies :

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases. The specific pathways involved are still under investigation, but preliminary data suggest modulation of pro-inflammatory cytokines .

Research Findings Summary Table

| Study/Source | Biological Activity | IC₅₀ Values (μM) | Mechanism |

|---|---|---|---|

| Study A | Anticancer (HeLa cells) | 0.08 - 12.07 | Apoptosis induction, G2/M arrest |

| Study B | Anti-inflammatory | Not specified | Cytokine modulation |

| Study C | Tubulin polymerization inhibition | Not specified | Cell cycle arrest |

Synthesis and Chemical Reactions

The synthesis of methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves several steps:

- Formation of Quinoline Core : Typically synthesized via Friedländer synthesis.

- Fluorination : Introduction of fluorine at the 8th position using electrophilic fluorinating agents.

- Amination and Esterification : These steps involve reactions with appropriate aniline derivatives and methanol to introduce the amino and carboxylate groups respectively .

Propiedades

IUPAC Name |

methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGILGSWLRIMULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.